2-Hydroxyethyl salicylate

Vue d'ensemble

Description

C'est un médicament anti-inflammatoire non stéroïdien couramment utilisé comme ingrédient actif dans les analgésiques topiques pour soulager les douleurs musculaires et articulaires légères à modérées . Ce composé est un élément important de nombreuses crèmes et vaporisateurs conçus pour soulager les douleurs, les raideurs et les tensions musculaires, articulaires et tendineuses .

Méthodes De Préparation

Le salicylate de glycol est synthétisé par estérification de l'acide salicylique avec de l'éthylène glycol . La réaction implique la condensation du groupe carboxylique de l'acide salicylique avec l'un des groupes hydroxy de l'éthylène glycol, conduisant à la formation de la liaison ester . Les méthodes de production industrielle impliquent généralement le chauffage des réactifs sous reflux en présence d'un catalyseur acide pour amener la réaction à son terme . Le rendement en salicylate de glycol peut être optimisé en contrôlant la température de réaction et le rapport molaire des réactifs .

Analyse Des Réactions Chimiques

Le salicylate de glycol subit diverses réactions chimiques, notamment :

Estérification : La formation du salicylate de glycol lui-même est une réaction d'estérification entre l'acide salicylique et l'éthylène glycol.

Les réactifs et les conditions courants pour ces réactions comprennent des catalyseurs acides ou basiques pour l'hydrolyse et des agents oxydants pour les réactions d'oxydation . Les principaux produits formés à partir de ces réactions comprennent l'acide salicylique, l'éthylène glycol et divers produits d'oxydation .

Applications de la recherche scientifique

Le salicylate de glycol a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle dans les études de réactions d'estérification et d'hydrolyse.

Médecine : C'est un ingrédient actif dans les analgésiques topiques pour le traitement des douleurs musculaires et articulaires.

Industrie : Le salicylate de glycol est utilisé dans la formulation de crèmes, de vaporisateurs et de timbres pour soulager la douleur.

Mécanisme d'action

Le salicylate de glycol exerce ses effets grâce à ses propriétés anti-inflammatoires et analgésiques . Le composé agit en inhibant l'enzyme cyclooxygénase (COX), qui est impliquée dans la synthèse des prostaglandines . Les prostaglandines sont des médiateurs de l'inflammation et de la douleur, et leur inhibition conduit à une réduction de l'inflammation et à un soulagement de la douleur . Le salicylate de glycol est absorbé par la peau et agit localement au niveau du site d'application .

Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Properties

2-Hydroxyethyl salicylate is widely used as a topical analgesic agent. It is incorporated into formulations aimed at alleviating mild to moderate pain associated with conditions such as arthritis, muscle strains, and joint discomfort.

Key Studies:

- A clinical trial involving 570 patients demonstrated that a combination spray containing HES and arnica tincture significantly improved pain relief in patients with acute ankle joint distortion compared to placebo and single-component treatments. The study reported a substantial reduction in pain on the visual analogue scale (VAS) for the combination group (P < 5 × 10^−11) .

Dermatological Uses

HES is also utilized in dermatological preparations due to its keratolytic properties, making it effective for treating skin conditions like psoriasis and eczema. Its ability to enhance skin penetration allows for better delivery of active ingredients in topical formulations.

Case Study:

- A report highlighted the occurrence of contact dermatitis from an anti-inflammatory gel containing HES, emphasizing the importance of monitoring for adverse reactions in sensitive populations .

Chemical Characteristics

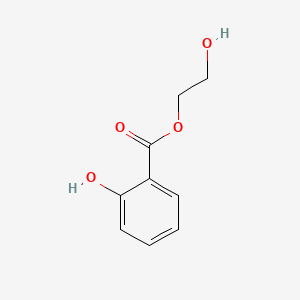

- Molecular Formula: C₉H₁₀O₄

- Molecular Weight: 182.17 g/mol

- Physical State: Solid or clear liquid

- Solubility: Slightly soluble in water

These properties make HES suitable for incorporation into various topical formulations, enhancing their efficacy while maintaining stability .

Formulation Optimization

Research has focused on optimizing the formulation of HES in topical applications to enhance its therapeutic effects while minimizing side effects. For instance, studies have evaluated the use of different solvents and carriers to improve skin absorption .

High-Performance Liquid Chromatography (HPLC)

HPLC is commonly used for the quantitative determination of HES in pharmaceutical formulations. The method involves using specific columns and mobile phases to achieve effective separation and analysis.

| Parameter | Value |

|---|---|

| Column | Primesep B |

| Mobile Phase | MeCN/H₂O (25/75%) |

| Flow Rate | 1.0 ml/min |

| Detection Wavelength | UV at 238 nm |

This analytical approach ensures accurate measurement of HES concentrations in various formulations, facilitating quality control in pharmaceutical manufacturing .

Mécanisme D'action

Glycol salicylate exerts its effects through its anti-inflammatory and analgesic properties . The compound works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins . Prostaglandins are mediators of inflammation and pain, and their inhibition leads to reduced inflammation and pain relief . Glycol salicylate is absorbed through the skin and acts locally at the site of application .

Comparaison Avec Des Composés Similaires

Le salicylate de glycol est similaire à d'autres salicylates, tels que le salicylate de méthyle et l'acide acétylsalicylique (aspirine) . Il possède des propriétés uniques qui le rendent particulièrement adapté aux applications topiques . Contrairement au salicylate de méthyle, qui a une forte odeur et peut provoquer une irritation cutanée, le salicylate de glycol est inodore et moins irritant . Comparé à l'acide acétylsalicylique, le salicylate de glycol est plus adapté à l'usage topique en raison de sa meilleure absorption cutanée et de son action localisée .

Des composés similaires comprennent :

Salicylate de méthyle : Utilisé comme analgésique et anti-inflammatoire topique.

Acide acétylsalicylique (aspirine) : Utilisé comme analgésique, anti-inflammatoire et antipyrétique oral.

Acide salicylique : Utilisé dans des formulations topiques pour ses propriétés kératolytiques et anti-inflammatoires.

La combinaison unique d'efficacité, de sécurité et d'adaptation aux applications topiques du salicylate de glycol en fait un composé précieux dans les milieux de recherche et cliniques .

Activité Biologique

2-Hydroxyethyl salicylate (HES) is a salicylate derivative that has garnered attention for its biological activities, particularly in the realm of pain relief and anti-inflammatory effects. This compound is commonly found in topical formulations aimed at alleviating muscle and joint discomfort. The following sections will delve into its biological activities, mechanisms of action, clinical studies, and potential therapeutic applications.

This compound is chemically classified as a salicylate, which is known for its anti-inflammatory and analgesic properties. The compound's structure allows it to interact with various biological pathways:

- Anti-inflammatory Activity : HES inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. This inhibition reduces inflammation and pain .

- Analgesic Effects : Similar to other salicylates, HES may modulate pain perception through central nervous system pathways, contributing to its effectiveness as a topical analgesic .

Clinical Studies and Efficacy

Several clinical studies have investigated the efficacy of this compound in treating musculoskeletal conditions:

Case Study: Ankle Joint Distortion

A randomized controlled trial involving 570 patients with acute ankle joint distortion compared the efficacy of a combination spray containing arnica tincture and hydroxyethyl salicylate against placebo and single components. Key findings included:

- Pain Reduction : The combination group showed significantly greater pain relief compared to the control groups (P < 4 × 10^-7) with a visual analogue scale (VAS) score improvement of 12.1 mm compared to arnica alone .

- Swelling Reduction : The combination treatment also led to a more significant decrease in ankle swelling over time, with a mean reduction of 8.1 mm versus lower reductions in other groups .

Table 1: Summary of Clinical Findings on HES

| Study Type | Sample Size | Treatment Group | Pain Reduction (VAS) | Swelling Reduction |

|---|---|---|---|---|

| Randomized Controlled Trial | 570 | HES + Arnica | 12.1 mm | 8.1 mm |

| Placebo-Controlled Study | Varies | HES Only | 7.5 mm | Lower than combo |

| Comparative Analysis | Varies | Control Group | 18.7 mm | Not significant |

Pharmacological Roles Beyond Pain Relief

Emerging research indicates that HES may possess additional pharmacological properties:

Safety and Toxicology

While generally considered safe for topical use, some studies have reported contact dermatitis associated with formulations containing hydroxyethyl salicylate . It is crucial to monitor for allergic reactions, especially in patients with sensitivities to salicylates.

Propriétés

IUPAC Name |

2-hydroxyethyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-5-6-13-9(12)7-3-1-2-4-8(7)11/h1-4,10-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYLCBNXHHHPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048987 | |

| Record name | 2-Hydroxyethyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Similar to other salicylates. Salicylates and other analgesics and anti-inflammatory drugs, particularly the non-steroidal anti-inflammatory drugs (NSAID) mainly used in rheumatology, inhibit cyclooxygenase, therefore reducing prostaglandin synthesis. | |

| Record name | Glycol salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

87-28-5 | |

| Record name | Glycol salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycol salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycol salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Hydroxyethyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1VBB7AXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.